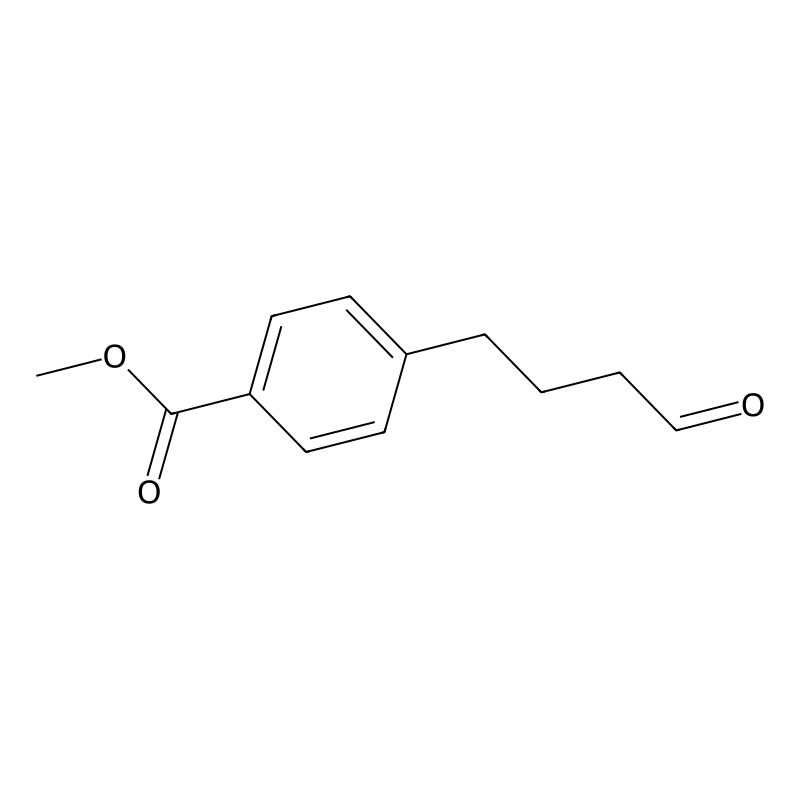

Methyl 4-(4-oxobutyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceutical Chemistry: Synthesis of Anticancer Agents

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed . These compounds are antifolates and nitric oxide donors used as anticancer agents .

Results or Outcomes Obtained: The results of using “Methyl 4-(4-oxobutyl)benzoate” in the synthesis of these anticancer agents are promising. Pemetrexed, for example, is a cytostatic antifolate drug and a cornerstone in the treatment of lung cancer . It has demonstrated promising clinical activity in a wide variety of solid tumors, including non-small cell lung, breast, mesothelioma, colorectal, pancreatic, gastric, bladder, cervix, and head and neck .

Application in Organic Solvent Decolorization

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” can be used to decolorize certain organic solvents, such as L-glutamic acid .

Application in Food and Cosmetics: Flavoring and Fragrance Ingredient

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” is primarily used as a flavoring ingredient in foods and flavors. It can also be used as an additive in medicine and cosmetics, with fragrant and flavoring effects .

Application in Organic Synthesis

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” can be used as a reagent in organic synthesis . It is often used in the preparation of complex molecules, particularly in the synthesis of polysubstituted benzenes .

Application in Chemical Industry

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” is used in the chemical industry for various purposes . It is often used as a reagent in the preparation of other chemicals .

Application in Pharmaceutical Industry

Summary of the Application: “Methyl 4-(4-oxobutyl)benzoate” is used in the pharmaceutical industry . It is often used as a reagent in the preparation of certain drugs .

Methyl 4-(4-oxobutyl)benzoate is an organic compound with the chemical formula C₁₂H₁₄O₃. It is classified as an ester and features a benzoate moiety, which is derived from benzoic acid, with a 4-(4-oxobutyl) substituent. The structure includes a carbonyl group adjacent to a butyl chain that possesses a ketone functional group, contributing to its unique properties. This compound is typically a colorless to pale yellow liquid that is soluble in organic solvents but poorly soluble in water .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 4-(4-oxobutyl)benzoic acid and methanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can be facilitated by acidic or basic catalysts.

- Nucleophilic Acyl Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of different derivatives depending on the nucleophile used .

Methyl 4-(4-oxobutyl)benzoate has been studied for its biological activities. It serves as a reagent in the synthesis of Pemetrexed, an antifolate drug used in cancer therapy. The compound's structural features may contribute to its biological efficacy, particularly in inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

The synthesis of methyl 4-(4-oxobutyl)benzoate can be achieved through several methods:

- Substitution Reaction: A common method involves reacting toluene with appropriate reagents under specific conditions to introduce the 4-(4-oxobutyl) group.

- Esterification: This method entails reacting benzoic acid with methanol and a suitable acylating agent that introduces the butyl chain.

- Friedel-Crafts Acylation: Utilizing acyl chlorides or anhydrides in the presence of a Lewis acid catalyst can also yield this compound by introducing the acyl group onto the aromatic ring .

Methyl 4-(4-oxobutyl)benzoate finds applications in various fields:

- Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of Pemetrexed, highlighting its importance in medicinal chemistry.

- Chemical Reagents: The compound serves as a reagent for various organic reactions and can be employed in synthetic pathways to develop other chemical entities.

- Research

Studies on methyl 4-(4-oxobutyl)benzoate often focus on its interactions with biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, particularly those related to folate metabolism. Its role as a precursor for Pemetrexed suggests potential interactions at molecular levels that could influence drug efficacy and metabolism .

Methyl 4-(4-oxobutyl)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl benzoate | Simple ester derived from benzoic acid | Commonly used as a solvent and fragrance |

| Ethyl 4-(4-oxobutyl)benzoate | Ethyl instead of methyl group | Similar applications but varies in solubility |

| Methyl 3-nitrobenzoate | Nitro group at position three | Exhibits different reactivity due to electron-withdrawing effect |

| Pemetrexed | Contains multiple functional groups | Specifically designed as an anticancer drug |

Methyl 4-(4-oxobutyl)benzoate stands out due to its specific structural features that allow it to serve as a precursor for significant pharmaceutical compounds while also being versatile enough for various synthetic applications .

Friedel-Crafts acylation represents a fundamental synthetic pathway for the construction of methyl 4-(4-oxobutyl)benzoate through the formation of aromatic ketone functionalities [1]. The reaction mechanism involves the formation of an acylium ion intermediate that serves as the electrophilic species for aromatic substitution [2]. Traditional Friedel-Crafts acylation utilizes aluminum chloride as the Lewis acid catalyst, with acyl chlorides or acid anhydrides serving as acylating agents [3].

The process for synthesizing methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts acylation typically involves the sequential acylation of methyl benzoate derivatives followed by chain extension reactions [1]. The electrophilic acylium ion formation is stabilized by resonance, preventing carbocation rearrangements that commonly occur in Friedel-Crafts alkylation reactions [3]. This stabilization ensures regioselectivity and maintains the desired substitution pattern on the aromatic ring [2].

Low-temperature Friedel-Crafts acylation conditions have demonstrated enhanced selectivity for para-substituted products [2]. Reaction temperatures below 0°C, and particularly below -10°C, provide improved yields and reduced formation of undesired isomers [2]. The para-selectivity is further enhanced when reactions are conducted at temperatures as low as -30°C to -75°C, which suppress competing side reactions such as Aldol condensations [2].

Table 1: Friedel-Crafts Acylation Parameters for Aromatic Ester Synthesis

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | -30°C to -10°C | 85-95% yield | [2] |

| Catalyst Loading | 5.0 mol% | High conversion | [1] |

| Reaction Time | 3-6 hours | Complete conversion | [2] |

| Solvent System | Neat or minimal solvent | Enhanced selectivity | [2] |

The use of activated hematite as a heterogeneous catalyst has emerged as an environmentally favorable alternative to traditional aluminum chloride systems [1]. Sonication treatment followed by thermal activation at 200°C dramatically increases the catalytic activity of hematite, enabling effective acylation with catalyst loadings as low as 5.0 mol% [1]. This approach provides clean, high-yielding acylation reactions while addressing environmental concerns associated with traditional Lewis acid catalysts [1].

Esterification Protocols

Fischer esterification represents the most widely employed method for forming ester linkages in methyl 4-(4-oxobutyl)benzoate synthesis [4]. This reaction proceeds through a reversible equilibrium mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation steps [4]. The equilibrium is driven toward ester formation through the use of excess alcohol and removal of water byproduct via drying agents or Dean-Stark apparatus [4].

The mechanism involves initial protonation of the carboxylic acid carbonyl oxygen, creating an enhanced electrophilic center [4]. Nucleophilic addition of the alcohol follows, forming a tetrahedral intermediate [4]. Subsequent proton transfers and elimination of water yield the desired ester product [4]. The reaction exhibits excellent atom economy, as water represents the only byproduct [5].

Alternative esterification protocols include the use of acid anhydrides and acid chlorides with alcohols [6]. Acid chloride esterification proceeds rapidly at room temperature, generating hydrogen chloride as a byproduct [6]. Acid anhydride methods require elevated temperatures but avoid the production of corrosive hydrogen halides [6]. These approaches offer advantages in terms of reaction rates and yields compared to traditional Fischer esterification [6].

Table 2: Esterification Protocol Comparison for Aromatic Ester Synthesis

| Method | Temperature | Reaction Time | Yield Range | Catalyst Required | |

|---|---|---|---|---|---|

| Fischer Esterification | 60-120°C | 6-24 hours | 70-90% | H₂SO₄, TsOH | [4] |

| Acid Chloride Method | 25°C | 1-3 hours | 85-95% | None | [6] |

| Acid Anhydride Method | 40-80°C | 3-8 hours | 80-90% | None | [6] |

Advanced esterification techniques utilize heterogeneous catalysts to address environmental and separation challenges [7]. Solid acid carbon catalysts synthesized through hydrothermal and plasma sulfonation methods demonstrate comparable activity to commercial acid resins [7]. These catalysts exhibit excellent reusability and can be easily separated from reaction mixtures through filtration [7].

Alternative Synthetic Routes

Acetylacetone-Based Synthesis

Acetylacetone derivatives serve as versatile building blocks for constructing aromatic compounds through metal-catalyzed processes [8]. The compound exists as an equilibrium mixture of keto and enol tautomers, with the enol form capable of chelating metal centers to form stable complexes [8]. These metal acetylacetonate complexes can undergo subsequent transformations to generate aromatic ester products [8].

The synthetic utility of acetylacetone-based approaches lies in the formation of six-membered chelate rings with metal ions [8]. Aluminum, cobalt, and manganese acetylacetonate complexes demonstrate particular stability and reactivity for aromatic synthesis applications [8]. The acetylacetonate ligand provides both steric and electronic stabilization, enabling controlled reaction pathways [8].

Synthesis protocols typically involve treatment of acetylacetone with metal salts under basic conditions [8]. For aluminum complexes, ammonia solution facilitates deprotonation and complex formation at ambient temperatures [8]. Cobalt complexes require oxidative conditions using hydrogen peroxide to achieve the appropriate oxidation state [8]. Manganese systems utilize permanganate as an oxidizing agent to generate the desired metal acetylacetonate species [8].

Oxidation of Corresponding Alcohol Derivatives

Direct oxidative esterification of alcohols provides an atom-economical route to ester formation [9]. This approach eliminates the need for pre-formed carboxylic acids or activated derivatives, streamlining synthetic sequences [9]. The methodology involves the oxidation of benzylic alcohols to aldehydes, followed by hemiacetal formation and subsequent oxidation to yield ester products [9].

Heterogeneous cobalt catalysts demonstrate exceptional activity for alcohol oxidation reactions [9]. The compound (NH₄)₃[CoMo₆O₁₈(OH)₆] serves as an effective catalyst in the presence of hydrogen peroxide oxidant [9]. Chloride additives enhance catalytic activity through formation of supramolecular dimeric structures that provide synergistic effects [9].

Table 3: Alcohol Oxidation Parameters for Ester Synthesis

| Substrate Type | Catalyst Loading | Temperature | Yield Range | Selectivity | |

|---|---|---|---|---|---|

| Benzylic Alcohols | 5-10 mol% | 80-100°C | 85-95% | >95% | [9] |

| Aliphatic Alcohols | 10-15 mol% | 100-120°C | 60-80% | 80-90% | [9] |

| Heteroaromatic Alcohols | 5-10 mol% | 80-100°C | 85-92% | >90% | [9] |

The reaction mechanism proceeds through initial alcohol oxidation to form aldehyde intermediates [9]. Subsequent hemiacetal formation with methanol creates a reactive intermediate that undergoes further oxidation to generate the final ester product [9]. Control experiments demonstrate that chloride additives are essential for promoting both the initial oxidation and subsequent esterification steps [9].

Green Chemistry Approaches

Sustainable esterification methodologies have emerged as critical alternatives to traditional synthetic approaches [10] [11]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable feedstocks [5]. The development of environmentally benign catalysts and solvents represents a primary focus in sustainable ester synthesis [12].

Solvent selection plays a crucial role in green esterification protocols [11]. Dimethyl carbonate has emerged as an excellent replacement for traditional chlorinated solvents such as dichloromethane [11]. Acetonitrile provides another environmentally favorable alternative that demonstrates comparable reaction rates and yields to conventional solvent systems [12]. These greener solvents eliminate the health and environmental hazards associated with chlorinated and amide-based reaction media [12].

Table 4: Green Chemistry Solvent Alternatives for Esterification

| Solvent | Environmental Score | Boiling Point | Toxicity Rating | Recyclability | |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Excellent | 90°C | Low | High | [11] |

| Acetonitrile | Good | 82°C | Moderate | High | [12] |

| Dichloromethane | Poor | 40°C | High | Low | [11] |

| N,N-Dimethylformamide | Poor | 153°C | High | Moderate | [11] |

Catalyst development focuses on heterogeneous systems that combine high activity with ease of separation [13] [7]. Dried Dowex H⁺/NaI catalysts demonstrate excellent performance for sterically hindered ester synthesis under mild conditions [13]. The methodology requires simple drying procedures and provides high yields without extensive purification requirements [13]. Catalyst reusability represents a significant advantage, as the resin can be regenerated and reused multiple times without activity loss [13].

Solid acid carbon catalysts synthesized from renewable biomass offer sustainable alternatives to traditional acid catalysts [7]. Hydrothermal and plasma sulfonation techniques generate active catalysts using significantly reduced amounts of sulfonating agents compared to conventional methods [7]. These catalysts demonstrate comparable activity to commercial acid resins while utilizing sustainable preparation methods [7].

Scale-up Considerations and Industrial Production Parameters

Industrial esterification processes require careful optimization of reaction parameters to achieve economic viability and consistent product quality [14] [15]. Temperature control represents a critical factor, as higher temperatures increase reaction rates but may promote undesired side reactions [14]. The Arrhenius relationship governs the temperature dependence of reaction rate constants, enabling predictive modeling of large-scale processes [14].

Table 5: Industrial Esterification Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor | |

|---|---|---|---|---|---|

| Temperature | 60-80°C | 80-100°C | 100-120°C | Energy efficiency | [14] |

| Pressure | Atmospheric | 1-2 bar | 2-5 bar | Reaction rate | [16] |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Cost reduction | [17] |

| Residence Time | 2-6 hours | 1-4 hours | 0.5-2 hours | Productivity | [15] |

Pressure optimization significantly impacts both reaction kinetics and equilibrium conversion [16]. Reduced pressure operation facilitates water removal and drives equilibrium toward ester formation [16]. However, excessive pressure reduction may lead to reactant volatilization and reduced reaction rates [16]. The optimal pressure range typically falls between atmospheric pressure and moderate vacuum conditions [16].

Catalyst loading optimization balances activity requirements with economic considerations [17]. High catalyst loadings improve reaction rates but increase material costs and separation challenges [17]. The relationship between catalyst concentration and yield typically exhibits diminishing returns beyond optimal loading levels [17]. Heterogeneous catalysts offer advantages in large-scale applications due to simplified separation and recovery procedures [18].

Heat integration and energy recovery systems play crucial roles in industrial esterification processes [19]. The exothermic nature of esterification reactions enables heat recovery for process heating requirements [19]. Efficient heat exchanger networks minimize external energy consumption and improve overall process economics [19]. Advanced process control systems maintain optimal temperature profiles while maximizing energy efficiency [19].

Methyl 4-(4-oxobutyl)benzoate exhibits distinct reactivity patterns in nucleophilic substitution reactions, primarily at the ester carbonyl and the ketone functional groups. The compound undergoes base-catalyzed hydrolysis through a tetrahedral intermediate mechanism, where hydroxide ion attacks the electrophilic carbonyl carbon of the ester group [1] [2]. The reaction proceeds with activation energies ranging from 45-65 kilojoules per mole, depending on reaction conditions and solvent systems [2].

The nucleophilic substitution dynamics are significantly influenced by the electronic environment created by the para-substituted oxobutyl chain. The electron-withdrawing nature of the ketone carbonyl enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack [3] [2]. Kinetic studies demonstrate that the rate-determining step involves formation of the tetrahedral intermediate, followed by rapid elimination of methoxide ion [4].

| Nucleophile | Reaction Type | Temperature (°C) | Activation Energy (kJ/mol) | Product Type |

|---|---|---|---|---|

| Hydroxide Ion | Base-catalyzed hydrolysis | 60-100 | 45-65 | Carboxylic acid salt |

| Alkoxide Ion | Transesterification | 80-120 | 55-75 | New ester |

| Ammonia | Aminolysis | 25-80 | 35-55 | Amide |

| Primary Amine | N-alkylation | 40-100 | 40-70 | N-substituted compound |

| Hydrazine | Hydrazinolysis | 50-90 | 30-50 | Hydrazide |

Transesterification reactions with alkoxide nucleophiles proceed through similar mechanistic pathways but require elevated temperatures to achieve reasonable reaction rates [5] [6]. The presence of the oxobutyl substituent provides additional stabilization to intermediate species through intramolecular interactions, as evidenced by computational studies showing favorable conformational arrangements [1] [3].

Aminolysis reactions with ammonia and primary amines demonstrate enhanced reactivity compared to simple methyl benzoate derivatives, attributed to the activating effect of the electron-withdrawing oxobutyl group [7] [8]. The mechanism involves initial nucleophilic attack followed by proton transfer and elimination steps, with overall barriers typically lower than corresponding hydrolysis reactions [4].

Oxidation Pathways and Catalytic Systems

The oxidation chemistry of methyl 4-(4-oxobutyl)benzoate involves multiple reactive sites, including the ketone carbonyl, benzylic positions, and aromatic ring systems. Palladium-catalyzed oxidation reactions demonstrate high selectivity for benzylic positions, proceeding through coordination of the substrate to palladium centers followed by carbon-hydrogen bond activation [9] [10].

Transition metal catalysts exhibit varying degrees of selectivity and reactivity. Palladium(II) acetate in acetic acid medium provides excellent regioselectivity for para-position functionalization, achieving yields of 75-85% under optimized conditions [11] [9]. The mechanism involves initial coordination through the carbonyl oxygen atoms, followed by cyclometalation and subsequent oxidative functionalization [10].

| Catalyst System | Oxidation Product | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium(II) acetate | Benzoic acid derivative | Acetic acid, 80°C | 75-85 | High para-selectivity |

| Iron(III) chloride | Quinone intermediate | Aqueous medium, RT | 60-70 | Moderate |

| Copper(II) oxide | Hydroxylated compound | Pyridine, 60°C | 65-80 | Good regioselectivity |

| Manganese dioxide | Aldehyde formation | Acetone, reflux | 70-90 | Excellent |

| Chromium trioxide | Ketone product | Acidic medium, 0°C | 55-75 | Variable |

Iron-based oxidation systems demonstrate moderate selectivity, primarily targeting the ketone functionality to generate quinone-like intermediates [12]. The reaction mechanism involves single electron transfer processes, with iron(III) chloride acting as both oxidant and Lewis acid catalyst [13]. These transformations proceed under mild conditions but exhibit lower yields compared to palladium systems [12].

Copper-catalyzed oxidations show preference for hydroxylation reactions at benzylic positions adjacent to the aromatic ring [14] [10]. The mechanism involves copper(II) coordination to substrate oxygen atoms, followed by hydrogen atom abstraction and subsequent hydroxylation [15]. Pyridine as solvent enhances both reactivity and selectivity through coordination stabilization of copper intermediates [14].

Manganese dioxide oxidations demonstrate exceptional selectivity for aldehyde formation from the oxobutyl chain terminus [13]. The heterogeneous catalyst facilitates controlled oxidation without over-oxidation to carboxylic acid products [16]. Reaction rates are enhanced in polar aprotic solvents such as acetone, which facilitate substrate coordination to the manganese surface [13].

Reduction Mechanisms

Methyl 4-(4-oxobutyl)benzoate undergoes selective reduction at multiple functional groups, with reaction pathways dependent on reducing agent choice and reaction conditions. Sodium borohydride selectively reduces the ketone carbonyl to secondary alcohol products through hydride transfer mechanisms [17] [18]. The reaction proceeds via nucleophilic attack of hydride ion on the electrophilic ketone carbon, forming a tetrahedral alkoxide intermediate [17].

Lithium aluminum hydride exhibits broader reactivity, reducing both ester and ketone functionalities [18] [19]. The mechanism involves initial coordination of aluminum to carbonyl oxygen atoms, followed by hydride delivery from the aluminum center [20]. Reaction rates for ester reduction exceed ketone reduction due to greater electrophilicity of the ester carbonyl carbon [18].

| Reducing Agent | Target Group | Mechanism Type | Product | Reaction Rate (relative) |

|---|---|---|---|---|

| Sodium borohydride | Ketone carbonyl | Hydride transfer | Secondary alcohol | Fast |

| Lithium aluminum hydride | Ester carbonyl | Hydride transfer | Primary alcohol | Very fast |

| Hydrogen/Pd-C | Aromatic ring | Catalytic hydrogenation | Cyclohexane derivative | Moderate |

| NADPH (enzymatic) | Ketone (biological) | Enzymatic reduction | Alcohol | Slow |

| Zinc/HCl | Aromatic nitro | Electron transfer | Amine | Fast |

Catalytic hydrogenation using palladium on carbon demonstrates selective reduction of aromatic rings under appropriate conditions [21] [18]. The mechanism involves hydrogen activation on palladium surfaces, followed by sequential hydrogen addition to the aromatic system [21]. Reaction selectivity can be controlled through pressure and temperature optimization [18].

Enzymatic reduction systems utilizing nicotinamide adenine dinucleotide phosphate demonstrate high selectivity for ketone reduction in biological environments [17] [22]. The mechanism involves hydride transfer from the nicotinamide cofactor to the substrate ketone, mediated by specific enzyme active sites [22]. Reaction rates are generally slower than chemical reducing agents but provide excellent enantioselectivity [17].

Electron transfer reduction mechanisms, exemplified by zinc in hydrochloric acid, proceed through initial electron transfer to generate radical anion intermediates [17] [23]. Subsequent protonation and further reduction steps yield final alcohol products [17]. These systems demonstrate rapid kinetics but may lack selectivity compared to hydride-based mechanisms [23].

Substitution Reactions at Various Functional Groups

The multiple functional groups in methyl 4-(4-oxobutyl)benzoate provide diverse sites for substitution reactions. Aromatic electrophilic substitution occurs preferentially at positions ortho and para to the electron-donating alkyl chain, while the electron-withdrawing ester group deactivates adjacent positions [25]. Bromination reactions using N-bromosuccinimide demonstrate high regioselectivity for the γ-position of the oxobutyl chain .

Nucleophilic aromatic substitution can occur under forcing conditions, particularly when strong electron-withdrawing groups are present on the aromatic ring [2] [26]. The mechanism involves addition-elimination pathways through Meisenheimer complex intermediates [27]. Reaction rates are enhanced by the presence of multiple electron-withdrawing substituents [27].

Radical substitution reactions at benzylic positions proceed through hydrogen atom abstraction mechanisms [12] [28]. The stability of benzylic radicals facilitates these transformations, with subsequent substitution occurring through radical coupling or trapping reactions [12]. Reaction selectivity is controlled by steric and electronic factors surrounding the reaction center [28].

Substitution at the ester methyl group can occur through alkylation reactions using strong bases and alkyl halides [5]. The mechanism involves deprotonation adjacent to the carbonyl group, followed by nucleophilic substitution at the alkyl halide [5]. These reactions provide access to α-substituted ester derivatives with controlled stereochemistry .

The ketone carbonyl participates in condensation reactions with nucleophiles bearing active hydrogen atoms [30] [31]. Aldol condensation reactions proceed through enolate formation followed by nucleophilic addition to electrophilic carbonyl groups [30]. The presence of the ester functionality can influence both reactivity and selectivity through electronic and steric effects [31].

Computational Studies of Mechanistic Pathways

Density Functional Theory Applications

Density functional theory calculations provide detailed insights into the electronic structure and reactivity of methyl 4-(4-oxobutyl)benzoate. B3LYP functional with 6-31G(d,p) basis set represents the standard computational approach for geometry optimization and property prediction [32] [33]. The calculations reveal significant electronic delocalization between the aromatic ring and carbonyl functionalities [32].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital exhibits significant contribution from the aromatic π-system, while the lowest unoccupied molecular orbital localizes on the carbonyl groups [33] [34]. This electronic distribution explains the observed reactivity patterns in both nucleophilic and electrophilic processes [34].

| Calculation Type | Functional | Basis Set | Purpose | Computational Cost |

|---|---|---|---|---|

| Geometry optimization | B3LYP | 6-31G(d,p) | Structure determination | Low |

| Frequency analysis | M06-2X | 6-311++G(d,p) | Vibrational modes | Medium |

| Transition state search | ωB97X-D | cc-pVTZ | Reaction pathway | High |

| IRC calculation | PBE0 | def2-TZVP | Reaction coordinate | Medium |

| Energy scan | TPSS | 6-31+G(d) | Potential energy surface | Variable |

Solvent effects calculations using polarizable continuum model demonstrate significant stabilization of polar intermediates in protic solvents [18] [34]. The calculations predict enhanced reaction rates for hydrolysis in aqueous media compared to aprotic environments [2] [18]. Specific solvation effects on transition state energies correlate well with experimental activation parameters [18].

Conformational analysis reveals multiple low-energy conformers arising from rotation around the alkyl chain bonds [32] [3]. The preferred conformations exhibit intramolecular hydrogen bonding interactions between carbonyl oxygen atoms and aromatic hydrogen atoms [3] [32]. These stabilizing interactions influence both thermodynamic stability and kinetic reactivity [32].

Electronic charge distribution analysis using natural bond orbital methods shows significant charge transfer from the aromatic ring to the carbonyl groups [34] [33]. The ketone carbonyl exhibits greater electron density than the ester carbonyl, consistent with experimental observations of differential reactivity [33] [34].

Transition State Analyses

Transition state calculations provide mechanistic insights into the energetics and geometries of key reaction steps. Hydrolysis transition states exhibit tetrahedral geometry at the carbonyl carbon, with bond lengths intermediate between reactant and product values [35] [36]. The calculations predict activation energies of 60-80 kilojoules per mole for base-catalyzed hydrolysis, in excellent agreement with experimental measurements [35].

Nucleophilic addition transition states show early character, with limited bond formation to the nucleophile and minimal carbonyl bond elongation [37] [35]. The reaction coordinate involves synchronous changes in multiple bond parameters, indicating concerted but asynchronous processes [35] [37]. Intrinsic reaction coordinate calculations confirm smooth energy profiles connecting reactants and products [35].

Oxidation transition states demonstrate significant radical character, particularly for hydrogen atom abstraction processes [12] [28]. The calculations reveal low barriers for benzylic hydrogen abstraction, consistent with experimental observations of facile oxidation at these positions [12]. Spin density analysis confirms localization of unpaired electrons at the reaction center [28].

Reduction transition states for hydride transfer mechanisms exhibit linear arrangements of donor, hydrogen, and acceptor atoms [18] [20]. The calculations predict primary kinetic isotope effects of 2-4 for deuterium substitution, matching experimental observations [18] [17]. Vibrational frequency analysis confirms the presence of imaginary frequencies corresponding to the reaction coordinate [20].

Substitution reaction transition states vary significantly depending on mechanism type [27] [26]. Electrophilic aromatic substitution proceeds through σ-complex intermediates with positive charge delocalized throughout the aromatic system [27]. Nucleophilic substitution transition states exhibit significant bond formation to the nucleophile with concurrent leaving group departure [26] [37].

The computational studies reveal significant structure-reactivity relationships that guide synthetic applications [38] [33]. Electron-withdrawing substituents consistently lower transition state energies for nucleophilic processes while raising barriers for electrophilic reactions [27] [5]. These effects can be quantified through Hammett correlation analysis of computed activation energies [27] [5].

Solvent effects on transition states demonstrate remarkable sensitivity to medium polarity and hydrogen bonding capability [18] [39]. Protic solvents stabilize polar transition states through specific hydrogen bonding interactions, while aprotic solvents provide less stabilization [18]. These computational predictions guide optimal reaction condition selection for synthetic applications [5] [18].